molecular formula C10H9ClN2O B2726399 2-chloro-N-[(3-cyanophenyl)methyl]acetamide CAS No. 1152984-14-9

2-chloro-N-[(3-cyanophenyl)methyl]acetamide

Cat. No.: B2726399
CAS No.: 1152984-14-9
M. Wt: 208.65
InChI Key: RAMQKHGLXFTLFI-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-cyanophenyl)methyl]acetamide is an organic compound with the molecular formula C10H9ClN2O It is a derivative of acetamide, featuring a chloro group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-cyanophenyl)methyl]acetamide typically involves the reaction of 3-cyanobenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-cyanophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Hydrolysis: Yields carboxylic acids and amines.

    Oxidation and Reduction: Forms oxides or amines, respectively.

Scientific Research Applications

2-chloro-N-[(3-cyanophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-cyanophenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and cyanophenyl groups contribute to its reactivity and ability to bind to biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-ethylphenyl)acetamide
  • 2-chloro-N-(3-methoxybenzyl)acetamide

Uniqueness

2-chloro-N-[(3-cyanophenyl)methyl]acetamide is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[(3-cyanophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-2-8(4-9)6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMQKHGLXFTLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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